1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. [] It serves as a versatile building block in organic synthesis due to the presence of multiple reactive sites, including the aldehyde group, the pyrazole ring, and the chlorine atom on the phenyl ring. [] This allows for diverse modifications and functionalizations, making it valuable for developing new materials and bioactive molecules.
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the pyrazole class, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry and material science. Its IUPAC name reflects its structural features, which include a chlorophenyl group and aldehyde functionality. The compound is classified under various chemical databases, including PubChem, where it is identified by the CAS number 294877-36-4.
Methods:
The synthesis of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the Vilsmeier-Haack formylation process. This method utilizes phosphorus oxychloride and dimethylformamide to introduce the aldehyde group into the pyrazole framework. The initial step involves the formation of an N-formyl derivative, followed by subsequent reactions to yield the desired product .
Technical Details:
The reaction conditions often require careful control of temperature and stoichiometry to optimize yield and purity. For instance, the reaction may be performed under reflux conditions to facilitate the formation of the pyrazole ring and subsequent functionalization at the 4-position with an aldehyde group. Characterization of the synthesized compound is typically performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .
Structure:
The molecular formula of 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is C12H11ClN2O. The compound features a pyrazole ring with methyl groups at positions 3 and 5, a chlorophenyl substituent at position 1, and an aldehyde group at position 4.
Data:
The InChI representation of this compound is InChI=1S/C12H11ClN2O/c1-8-12(7-16)9(2)15(14-8)11-5-3-4-10(13)6-11/h3-7H,1-2H3
, and its InChI Key is FZBWBUFTEPDFBG-UHFFFAOYSA-N
.
Reactions:
This compound can participate in various chemical reactions due to its reactive aldehyde functional group. Notably, it can undergo nucleophilic addition reactions with amines to form imines or Schiff bases. Additionally, it can react with hydrazines or other nucleophiles to form pyrazole derivatives.
Technical Details:
The reactivity of the aldehyde group allows for its use in further synthetic transformations, such as condensation reactions leading to more complex heterocyclic structures. For example, it has been utilized in synthesizing novel symmetric 1,4-dihydropyridines bearing a pyrazole moiety .
Process:
The mechanism of action for compounds like 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde often involves interaction with biological targets such as enzymes or receptors. Pyrazole derivatives are known to exhibit various pharmacological activities, including antimalarial and antileishmanial effects.
Data:
Research indicates that similar compounds interact with specific receptors in biological systems, potentially modulating their activity. For instance, compounds with similar structures have shown interactions with the 5-hydroxytryptamine receptor 2c, influencing neurotransmitter systems . The pharmacokinetics of these compounds can significantly affect their bioavailability and therapeutic efficacy.
Physical Properties:
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is typically a solid at room temperature with a melting point that varies depending on purity and crystallization conditions.
Chemical Properties:
The compound exhibits typical reactivity associated with aldehydes, such as oxidation to carboxylic acids or reduction to alcohols. Its solubility in organic solvents makes it suitable for various synthetic applications.
Relevant data includes:
Scientific Uses:
This compound has significant applications in medicinal chemistry as an intermediate for synthesizing bioactive molecules. Its derivatives have been explored for their potential antimalarial and antileishmanial activities. Furthermore, it serves as a building block in developing new heterocyclic compounds with potential therapeutic properties.
CAS No.: 53-57-6
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0